molecular formula C7H11Br B2563632 2-Bromospiro[3.3]heptane CAS No. 102115-82-2

2-Bromospiro[3.3]heptane

Cat. No.: B2563632
CAS No.: 102115-82-2
M. Wt: 175.069
InChI Key: HIRZDAOWARBVFV-UHFFFAOYSA-N
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Description

2-Bromospiro[3.3]heptane is an organic compound with the molecular formula C7H11Br. It is a brominated derivative of spiro[3.3]heptane, characterized by a spirocyclic structure where a bromine atom is attached to the second carbon of the spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromospiro[3.3]heptane can be synthesized through several methods. One common approach involves the bromination of spiro[3.3]heptane using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as distillation and crystallization for product isolation and purification .

Chemical Reactions Analysis

Types of Reactions: 2-Bromospiro[3.3]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding spiro[3.3]heptane derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, yielding spiro[3.3]heptane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[3.3]heptene

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromospiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromospiro[3.3]heptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the bromine atom is removed and replaced by a hydrogen atom through a hydride transfer mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .

Comparison with Similar Compounds

    Spiro[3.3]heptane: The parent compound without the bromine atom.

    2-Chlorospiro[3.3]heptane: A chlorinated analog.

    2-Iodospiro[3.3]heptane: An iodinated analog.

Comparison: 2-Bromospiro[3.3]heptane is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chlorinated and iodinated analogs, this compound has intermediate reactivity, with the bromine atom being more reactive than chlorine but less reactive than iodine. This makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

2-bromospiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRZDAOWARBVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102115-82-2
Record name 2-bromospiro[3.3]heptane
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